molecular formula C22H25N5O4 B2406092 Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate CAS No. 887460-31-3

Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate

Cat. No.: B2406092
CAS No.: 887460-31-3
M. Wt: 423.473
InChI Key: IOYOPKYTFJPZBR-UHFFFAOYSA-N
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Description

This compound is a complex chemical structure that combines a purine derivative with a benzoate ester, making it valuable for studying molecular interactions and developing novel pharmaceuticals.

Chemical Reactions Analysis

Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study molecular interactions and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer and autoimmune diseases.

    Industry: Utilized in the development of novel pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate involves its interaction with specific molecular targets and pathways within cells. As a small molecule inhibitor, it binds to target proteins and inhibits their activity, leading to changes in cellular processes and signaling pathways. This inhibition can result in the suppression of cancer cell growth and the modulation of immune responses.

Comparison with Similar Compounds

Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate is unique due to its specific chemical structure and biological activity. Similar compounds include:

    1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid: Another purine derivative with different functional groups and biological properties.

    2-Ethyl-2,4,5-trimethyl-1,3-dioxolane: A structurally related compound with different applications and properties.

Properties

IUPAC Name

ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-6-12-25-19(28)17-18(24(5)22(25)30)23-21-26(13(3)14(4)27(17)21)16-10-8-15(9-11-16)20(29)31-7-2/h8-11H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYOPKYTFJPZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C(=O)OCC)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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